3-(1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Description
Its structure features a pyrido[2,3-d]pyrimidin-4(3H)-one core linked to a piperidin-4-yl group substituted with a 3-fluoro-4-methoxybenzoyl moiety. This design combines a rigid aromatic system with a flexible piperidine ring, enabling diverse interactions with biological targets. Pyrido[2,3-d]pyrimidinones are recognized for their roles as kinase inhibitors , antimicrobial agents , and anti-inflammatory agents targeting microsomal prostaglandin E2 synthase-1 (mPGES-1) . The 3-fluoro-4-methoxybenzoyl group may enhance metabolic stability and binding affinity due to electron-withdrawing (fluoro) and electron-donating (methoxy) substituents, optimizing pharmacokinetic properties.
Properties
IUPAC Name |
3-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3/c1-28-17-5-4-13(11-16(17)21)19(26)24-9-6-14(7-10-24)25-12-23-18-15(20(25)27)3-2-8-22-18/h2-5,8,11-12,14H,6-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURNPAOBHYACHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a novel heterocyclic derivative that has garnered attention due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure comprising a pyrido[2,3-d]pyrimidinone core, which is known for its diverse biological activities. The presence of the piperidine moiety and the 3-fluoro-4-methoxybenzoyl group enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the piperidine nucleus have shown moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | Escherichia coli | Weak |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and urease. Compounds similar to this compound have demonstrated strong inhibition of urease with IC50 values significantly lower than standard reference compounds .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body. The docking studies suggest that it binds effectively to active sites of target proteins, influencing their activity and potentially leading to therapeutic effects .
Case Studies and Research Findings
Recent studies have synthesized various derivatives based on the core structure of the compound. For example:
- Study 1 : Investigated the antibacterial efficacy of newly synthesized piperidine derivatives. Results indicated that certain compounds exhibited IC50 values as low as 1.13 µM against urease, suggesting strong inhibitory potential .
- Study 2 : Focused on the structure-activity relationship (SAR) of pyrido[2,3-d]pyrimidinones. The findings highlighted that modifications in substituents significantly affected biological activity, emphasizing the importance of molecular design in drug development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs are distinguished by variations in the piperidine substituents, aromatic substituents, and core modifications. Below is a detailed comparison:
Key Observations:
Substituent Effects on Activity :
- The 3-fluoro-4-methoxybenzoyl group in the target compound may improve metabolic stability compared to chlorobenzyl (53a) or difluorophenyl (54m) analogs . Fluorine’s electronegativity enhances binding to hydrophobic pockets, while methoxy groups facilitate hydrogen bonding.
- Adamantane derivatives (e.g., ) exhibit broad-spectrum antimicrobial activity, likely due to adamantane’s lipophilicity and membrane penetration.
Biological Target Specificity: Pyrido[2,3-d]pyrimidinones with thiazole (e.g., ) or triazolo (e.g., ) modifications show enhanced cytotoxicity, suggesting substituent-dependent mechanisms. The target compound’s piperidine-benzoyl moiety aligns with mPGES-1 inhibitors (e.g., ), which require aromatic and flexible substituents for enzyme binding.
Synthetic Routes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
